Chromatographic Differentiation of Venadaparib Impurity 11
This compound is unequivocally identified as Venadaparib Impurity 11, a process-related substance arising during synthesis of the PARP1/2 inhibitor Venadaparib (IDX-1197) . In reverse‑phase HPLC methods used for Venadaparib purity assessment, Impurity 11 exhibits a distinct relative retention time (RRT) and UV λmax that differ from the API and other synthetic impurities such as des‑fluoro or hydrolyzed derivatives . Absolute quantitation requires a certified reference standard of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid because the impurity's response factor deviates from that of Venadaparib owing to the absence of the benzamide‑linked heterocycle .
| Evidence Dimension | Identity and chromatographic behavior as a specified impurity in Venadaparib drug substance |
|---|---|
| Target Compound Data | Confirmed Venadaparib Impurity 11 (CAS 127828-88-0); distinct RRT and UV spectral profile versus Venadaparib (CAS 1681017-83-3) |
| Comparator Or Baseline | Venadaparib API (PARP1 IC50 = 1.4 nM; PARP2 IC50 = 1.0 nM) and other Venadaparib impurities (e.g., Impurity 3, Impurity 81) |
| Quantified Difference | Chromatographic resolution > 2.0 between Impurity 11 and Venadaparib under validated HPLC conditions; response factor ratio (Impurity 11 / Venadaparib) ≠ 1.0 |
| Conditions | Reverse‑phase HPLC‑UV, C18 column, acetonitrile/water gradient with 0.1% TFA or formic acid |
Why This Matters
Without a certified Impurity 11 reference standard, Venadaparib drug substance release testing cannot meet ICH Q3A thresholds for unspecified impurities (≤0.10%), creating a regulatory compliance gap for API manufacturers and formulation developers.
